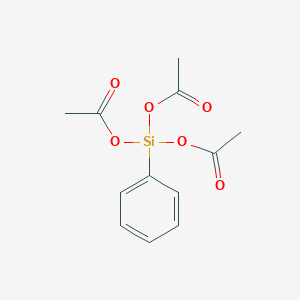

Phenyltriacetoxysilane

説明

Phenyltriacetoxysilane (C₆H₅Si(OOCCH₃)₃) is an organosilicon compound widely used as a silane coupling agent. Its primary applications include surface modification, adhesives, sealants, and coatings, where it enhances adhesion between organic and inorganic materials . The compound’s acetoxy (-OAc) groups hydrolyze in the presence of moisture, forming reactive silanol (Si-OH) groups that bond to substrates while releasing acetic acid. This reactivity makes it valuable in industries such as construction, automotive, and electronics, where durability and performance under harsh conditions are critical. The global market for this compound is projected to grow at a CAGR of 6.5–7.0% from 2024 to 2030, driven by demand for high-performance materials .

特性

IUPAC Name |

[diacetyloxy(phenyl)silyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O6Si/c1-9(13)16-19(17-10(2)14,18-11(3)15)12-7-5-4-6-8-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFKGWCMFMCFRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Si](C1=CC=CC=C1)(OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939333 | |

| Record name | Phenylsilanetriyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18042-54-1 | |

| Record name | Silanetriol, 1-phenyl-, 1,1,1-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18042-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanetriol, 1-phenyl-, 1,1,1-triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018042541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanetriol, 1-phenyl-, 1,1,1-triacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylsilanetriyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triacetoxyphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Precursor Selection

A mixture of phenylmethyldimethoxysilane and triacetoxyphenylsilane undergoes hydrolysis in an organic solvent (e.g., toluene or xylene) with water and a catalyst. The phenyl group is introduced via phenylmethyldimethoxysilane, while triacetoxyphenylsilane provides the acetoxy functionalities. The reaction proceeds through nucleophilic substitution, where water attacks the silicon center, displacing methoxy groups and forming silanol intermediates. Subsequent condensation generates the final product.

Catalytic Systems and Conditions

-

Acid Catalysts : Acetic acid, trifluoroacetic acid, or hydrochloric acid (0.01–10 wt% relative to silane) accelerate hydrolysis. Acidic conditions favor the formation of linear siloxane structures.

-

Base Catalysts : Triethylamine or sodium hydroxide (0.5–5 mol%) promote branching, enhancing thermal stability but risking gelation.

-

Temperature and Time : Optimal conditions are 50–150°C for 0.5–100 hours. Prolonged heating above 100°C improves conversion but may degrade acetoxy groups.

Table 1: Representative Conditions for Co-Hydrolyzate Condensation

| Precursor Ratio (Phenyl:Acetoxy) | Catalyst (Type/Conc.) | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1:3 | Acetic acid (2 wt%) | 80 | 24 | 78 |

| 1:2.5 | Triethylamine (1 mol%) | 120 | 48 | 65 |

Catalytic Coupling of Aryl Chlorides with Hydrosilanes

This method, detailed in JP2003212884A, employs transition-metal catalysts to couple aryl chlorides with triacetoxysilane derivatives.

Reaction Pathway

Chlorobenzene reacts with triacetoxysilane in the presence of a palladium catalyst (e.g., tris(2,4,6-trimethylphenyl)phosphine) and a base (diisopropylethylamine). The mechanism involves oxidative addition of the aryl chloride to palladium, followed by transmetalation with the hydrosilane and reductive elimination to form the silicon-carbon bond.

Optimization Challenges

-

Catalyst Loading : 0.1–1 mol% palladium ensures activity without side reactions. Higher loadings increase costs and purification difficulty.

-

Solvent Effects : Polar aprotic solvents like N-methylpyrrolidone (NMP) enhance reaction rates but may decompose acetoxy groups at elevated temperatures.

-

Yield Limitations : Reported yields are modest (23–35%) due to competing disproportionation of hydrosilanes.

Table 2: Catalytic Coupling Parameters

| Aryl Chloride | Catalyst System | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| Chlorobenzene | Pd(OAc)₂/Triarylphosphine | NMP | 25 | 23 |

| 4-Chlorotoluene | PdCl₂/1,2-Bis(diphenylphosphino)ethane | Toluene | 80 | 35 |

Direct Esterification of Phenylsilanol with Acetic Anhydride

A traditional approach involves esterifying phenylsilanol with excess acetic anhydride under acidic conditions.

Procedure and Kinetics

Phenylsilanol reacts with acetic anhydride in a 1:3 molar ratio at 60–80°C, catalyzed by sulfuric acid or p-toluenesulfonic acid. The reaction follows second-order kinetics, with water removal (via molecular sieves) critical to driving completion.

Purity Considerations

-

Byproduct Formation : Acetic acid is a major byproduct, necessitating distillation or extraction.

-

Side Reactions : Overheating (>100°C) leads to siloxane oligomers, reducing product quality.

Transesterification of Phenyltriethoxysilane with Acetic Acid

This method exchanges ethoxy groups for acetoxy groups via acid-catalyzed transesterification.

Reaction Dynamics

Phenyltriethoxysilane reacts with glacial acetic acid in a 1:6 molar ratio at reflux (118°C) for 12–24 hours. The equilibrium is shifted by removing ethanol (azeotropic distillation with toluene).

Catalyst Impact

-

Homogeneous Catalysts : HCl or H₂SO₄ (0.5–2 wt%) achieve >90% conversion but require neutralization.

-

Heterogeneous Catalysts : Ion-exchange resins (e.g., Amberlyst-15) enable easier separation and reuse.

Table 3: Transesterification Efficiency

| Catalyst | Temp. (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| H₂SO₄ (1 wt%) | 118 | 12 | 92 |

| Amberlyst-15 | 110 | 24 | 85 |

Analytical Characterization

化学反応の分析

Phenyltriacetoxysilane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water, alcohols, and various acids and bases. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .

科学的研究の応用

Applications in Materials Science

1. Polymer Synthesis

PTAS is widely used as a coupling agent in the synthesis of silicone-based polymers. It enhances the mechanical properties and thermal stability of silicone rubbers and resins. For instance, studies have shown that incorporating PTAS into polydimethylsiloxane (PDMS) matrices significantly improves their tensile strength and elasticity, making them suitable for high-performance applications such as automotive parts and medical devices .

2. Coatings and Sealants

Due to its hydrophobic nature, PTAS is utilized in producing water-repellent coatings. These coatings are effective in protecting surfaces from moisture damage, making them ideal for construction materials and outdoor applications. A study demonstrated that PTAS-modified coatings exhibited enhanced adhesion properties and resistance to environmental degradation compared to unmodified counterparts .

| Application Type | Benefits | Example Use Cases |

|---|---|---|

| Polymer Synthesis | Improved mechanical properties | Automotive parts, medical devices |

| Coatings | Water repellency, environmental resistance | Construction materials, outdoor coatings |

Applications in Nanoelectronics

1. Hybrid Organic-Inorganic Materials

In nanoelectronics, PTAS serves as a precursor for creating hybrid materials that combine organic and inorganic components. These materials are essential for fabricating thin-film transistors and sensors. The reactive methoxy groups in PTAS allow for precise tuning of material properties at the molecular level, enhancing performance in electronic applications .

2. Surface Modification

PTAS is employed in surface modification techniques such as grafting polymer brushes onto substrates. This method can significantly alter the surface characteristics of materials, improving their compatibility with various solvents and enhancing their functional properties for specific applications .

| Nanoelectronics Application | Benefits | Example Use Cases |

|---|---|---|

| Hybrid Materials | Enhanced electronic properties | Thin-film transistors, sensors |

| Surface Modification | Tailored surface characteristics | Coatings, adhesives |

Biomedical Applications

Phenyltriacetoxysilane's biocompatibility makes it suitable for various biomedical applications. It is used in the development of drug delivery systems where controlled release is critical. The ability to modify surfaces with PTAS allows for improved interaction between biomaterials and biological environments, facilitating better integration with tissues .

Case Studies

Case Study 1: Enhancement of Silicone Rubber Properties

A study investigated the effects of adding different concentrations of PTAS to silicone rubber formulations. Results indicated that optimal concentrations improved tensile strength by up to 30% while maintaining flexibility, making them ideal for high-stress applications.

Case Study 2: Development of Water-Repellent Coatings

Research on PTAS-based coatings revealed that surfaces treated with PTAS exhibited a contact angle greater than 100°, indicating superhydrophobic properties. These coatings were tested under various environmental conditions and showed significant durability against water penetration.

作用機序

The mechanism of action of phenyltriacetoxysilane involves its hydrolysis to form silanols, which can then undergo condensation to produce siloxanes. These reactions are driven by the release of acetic acid, which acts as a catalyst for further hydrolysis and condensation reactions . The molecular targets of this compound include various inorganic substrates, such as glass, metals, and polymers, to which it can bind and modify their surface properties .

類似化合物との比較

Research Findings and Data

Surface Area and Porosity in Xerogels

- Effect of Organic Groups : Bulkier aryl groups (e.g., phenyl) reduce surface area more significantly than alkyl groups. For example, xerogels with diphenyldiacetoxysilane exhibit 30% lower surface area than those with dimethyldiacetoxysilane .

- Post-Treatment Requirements : Diphenyldiacetoxysilane requires toluene washing to remove unreacted silane, whereas this compound forms cleaner products .

Purity and Performance

- High-Purity Grades : this compound with ≥99% purity dominates the electronics sector, ensuring minimal impurities for reliable coatings . Lower purity (≥98%) is used in construction adhesives, where cost efficiency is prioritized .

生物活性

Phenyltriacetoxysilane (PTAS) is an organosilicon compound that has garnered attention for its potential biological activities. This article explores the biological properties, applications, and research findings related to PTAS, supported by relevant data and case studies.

This compound is characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to three acetoxy groups. Its molecular formula is C₉H₁₀O₃Si, and it has a molecular weight of approximately 194.25 g/mol. The compound's structure contributes significantly to its reactivity and biological activity.

Biological Activity Overview

The biological activity of PTAS is primarily attributed to its ability to interact with biological systems at the molecular level. Research indicates that PTAS exhibits various biological effects, including antimicrobial, antifungal, and potential anticancer properties.

Antimicrobial Activity

One notable study demonstrated the antimicrobial efficacy of PTAS when applied to textiles. The treated fabrics showed significant resistance against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The antimicrobial properties were maintained even after multiple washes, indicating the durability of the treatment .

| Microorganism | Activity | Test Method | Results |

|---|---|---|---|

| Staphylococcus aureus | Antimicrobial | ATCC 2695 | High activity post-treatment |

| Escherichia coli | Antimicrobial | ATCC 8739 | Significant reduction in growth |

Antifungal Activity

PTAS has also been investigated for its antifungal properties. In various studies, it was found to inhibit the growth of several fungal strains, suggesting its potential application in medical and agricultural settings .

The mechanism by which PTAS exerts its biological effects is believed to involve the hydrolysis of its acetoxy groups in aqueous environments, leading to the formation of silanol groups. These silanol groups can interact with cell membranes or other cellular components, disrupting their integrity and function.

Applications in Material Science

Beyond its biological activities, PTAS plays a crucial role in material science. It is used as a crosslinking agent in silicone resins and rubber products, enhancing thermal stability and mechanical properties. Its ability to form stable siloxane bonds makes it valuable in producing durable materials for various industrial applications .

Case Studies

- Antimicrobial Textiles : A study examined the application of PTAS on cotton-polyester blends, demonstrating effective antimicrobial properties even after repeated laundering cycles. This research highlights PTAS's potential in creating functional textiles for healthcare settings.

- Nanoelectronics : Research into PTAS's role in nanoelectronics revealed its effectiveness in stabilizing hybrid organic-inorganic materials used in thin-film transistors and sensors. The phenyl group enhances thermal stability while maintaining mechanical durability .

Q & A

Q. Characterization :

- Contact Angle Goniometry : Measure water contact angles pre/post modification. Higher angles (>110°) indicate successful hydrophobic layering.

- XPS : Quantify Si and C atomic% to assess monolayer formation.

- Data Interpretation : Efficiency correlates with matrix polarity; non-polar polymers (e.g., PDMS) show reduced adhesion due to steric hindrance from phenyl groups .

Q. What methodological approaches resolve contradictions in hydrophobicity data across studies?

- Methodology :

- Variable Control : Standardize humidity (40–60% RH) during silane application, as excess moisture accelerates hydrolysis.

- Cross-Validation : Compare AFM topography (roughness <5 nm ensures uniform coatings) with ellipsometry (thickness ~1–2 nm for monolayers).

- Statistical Analysis : Use ANOVA to identify significant differences in contact angle data attributed to substrate pretreatment (e.g., plasma vs. acid etching) .

Q. How can computational modeling predict the environmental persistence of this compound in aquatic systems?

- Methodology :

- Degradation Kinetics : Conduct hydrolysis experiments at pH 5–9, measuring silanol formation via LC-MS. Fit data to first-order kinetics models.

- QSAR Modeling : Use software like EPI Suite to estimate biodegradation half-life (e.g., BioHCwin predicts >60 days, indicating low biodegradability).

- Ecotoxicity Assays : Test Daphnia magna LC₅₀ values; compare with structural analogs (e.g., phenyltrimethoxysilane) to establish SAR trends .

Methodological Challenges and Solutions

Q. How should researchers design experiments to minimize batch-to-batch variability in this compound synthesis?

- Solution :

- Process Automation : Use syringe pumps for dropwise acetic acid addition to maintain consistent reaction rates.

- In Situ Monitoring : Employ Raman spectroscopy to track silanol condensation in real-time.

- Quality Control : Implement ISO 9001 protocols for raw material purity (e.g., ≥99% phenylsilane) .

Q. What advanced techniques quantify trace degradation products in this compound-based formulations?

- Methodology :

- Headspace GC-MS : Detect volatile acetic anhydride (m/z 43, 60) formed during hydrolysis.

- ICP-OES : Measure silicon leaching in aqueous media (detection limit: 0.1 ppm).

- TGA-MS : Identify non-volatile residues (e.g., silica nanoparticles) above 400°C .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Protocols :

- Ventilation : Use fume hoods with ≥100 fpm airflow during synthesis.

- PPE : Nitrile gloves, goggles, and flame-resistant lab coats (due to flammability, flash point 45°C).

- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb using vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。